1,1,1-Trifluoro-2,3-epoxybutane
Overview
Description
1,1,1-Trifluoro-2,3-epoxybutane is an organic compound with the molecular formula C₄H₅F₃O. It is a fluorinated epoxide, characterized by the presence of an oxirane ring and three fluorine atoms attached to a butane backbone.
Preparation Methods
1,1,1-Trifluoro-2,3-epoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-1,1,1-trifluorobutan-2-one with sodium hydroxide. The reaction conditions typically include a controlled temperature and the use of a suitable solvent . Industrial production methods may involve continuous synthesis processes to enhance efficiency and safety .
Chemical Reactions Analysis
1,1,1-Trifluoro-2,3-epoxybutane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. .
Scientific Research Applications
1,1,1-Trifluoro-2,3-epoxybutane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3-epoxybutane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various biochemical and pharmacological contexts .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,3-epoxybutane can be compared with other fluorinated epoxides, such as:
- 2-Methyl-3-(trifluoromethyl)oxirane
- 3-Bromo-1,1,1-trifluoro-2-butanone These compounds share similar structural features but differ in their reactivity and applications. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUINRDKAWANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380376 | |
Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-30-4 | |
Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,1,1-trifluoro-2,3-epoxybutane?
A1: this compound exists as two different isomers: cis and trans. [] The microwave spectra of both isomers have been studied to determine their molecular structures. [] While the exact molecular weight is not specified in the provided abstracts, the molecular formula can be deduced as C4H5F3O.
Q2: Has the reactivity of this compound been investigated?
A2: Yes, one study investigated the ethanolysis of this compound. [] Although the specific details of the reaction mechanism and products are not provided in the abstract, this research suggests that the compound can undergo ring-opening reactions. Further research would be needed to fully elucidate the reaction mechanism and potential catalytic applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.